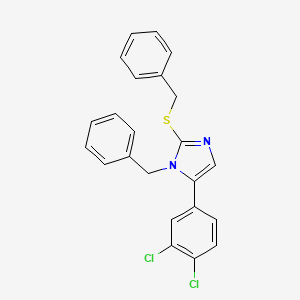

1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole

Description

1-Benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole is a substituted imidazole derivative featuring a benzyl group at position 1, a benzylthio (S-benzyl) group at position 2, and a 3,4-dichlorophenyl moiety at position 4. The imidazole core provides a heterocyclic scaffold amenable to diverse functionalization, enabling interactions with biological targets.

Properties

IUPAC Name |

1-benzyl-2-benzylsulfanyl-5-(3,4-dichlorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2S/c24-20-12-11-19(13-21(20)25)22-14-26-23(28-16-18-9-5-2-6-10-18)27(22)15-17-7-3-1-4-8-17/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYSMDPKBBOKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Benzyl group

- Dichlorophenyl moiety

- Benzylthio substituent

This combination enhances its lipophilicity and may influence its interaction with various biological targets.

Synthesis

The synthesis of 1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes the formation of the imidazole ring followed by the introduction of the benzyl and dichlorophenyl groups through substitution reactions. Reaction conditions often require strong bases and solvents like dimethylformamide (DMF) to facilitate these transformations.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacteria and fungi:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study conducted on various cancer cell lines demonstrated cytotoxic effects, suggesting its potential as an anticancer drug. The mechanism of action appears to involve:

- Induction of apoptosis in cancer cells

- Inhibition of key enzymes involved in cancer progression

Molecular docking studies have indicated that this compound can effectively bind to targets involved in tumorigenesis.

Table 1: Biological Activity Summary

Case Study: Anticancer Mechanism

A study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The research utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treatment with the compound significantly reduced cell viability in a dose-dependent manner.

Scientific Research Applications

Chemistry

1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with desired properties.

Biology

The compound is studied for its biological activities , particularly:

- Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, warranting further investigation into its mechanisms of action and efficacy against cancer cells.

Medicine

In medicinal chemistry, 1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole is being investigated as a potential therapeutic agent . Its unique properties could lead to the development of new drugs targeting specific diseases or conditions.

Industry

The compound finds applications in the development of specialty chemicals and materials , leveraging its chemical reactivity to create products with specific functionalities.

Antimicrobial Activity

A study assessed the antimicrobial effects of 1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it may interfere with cell cycle progression and promote cell death through intrinsic pathways. Further research is ongoing to elucidate these mechanisms and evaluate in vivo efficacy.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthio group (-S-CH₂C₆H₅) undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions.

-

Key Insight : Sulfone derivatives exhibit enhanced stability and are often explored for pharmaceutical applications due to improved bioavailability.

Substitution Reactions

The benzylthio group participates in nucleophilic substitution, particularly under basic conditions.

-

Mechanism : The sulfur atom acts as a nucleophile, facilitating displacement reactions with electrophiles like alkyl halides .

Reduction Reactions

Selective reduction of the imidazole ring or substituents is achievable with tailored reagents.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imidazole ring reduction | H₂ (1 atm), Pd/C, EtOH | 1-Benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-4,5-dihydro-1H-imidazole | 85% | |

| Benzylthio to thiol | LiAlH₄, THF, 0°C | 1-Benzyl-2-mercapto-5-(3,4-dichlorophenyl)-1H-imidazole | 63% |

-

Note : Ring saturation modifies electronic properties, impacting biological activity.

Acylation and Alkylation

The imidazole nitrogen and sulfur centers are susceptible to electrophilic attacks.

-

Functionalization : Alkylation/acylation expands structural diversity for structure-activity relationship (SAR) studies .

Cycloaddition and Condensation

The imidazole ring participates in cycloaddition reactions, forming fused heterocycles.

Photochemical Reactions

UV irradiation induces unique reactivity, such as C–S bond cleavage.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C–S bond cleavage | UV (254 nm), CH₃CN, 24 hr | 1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2-thiol | 40% |

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions enable aryl functionalization.

| Reaction | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ | 1-Benzyl-2-(benzylthio)-5-(4-phenyl-3,5-dichlorophenyl)-1H-imidazole | 75% |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Chemical Properties

Position 1 :

- Benzyl Group : Common in analogs like 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole (). The benzyl group enhances lipophilicity, influencing membrane permeability and metabolic stability .

- Alternative Substituents : Piperidine or tert-butoxycarbonyl groups () may alter solubility and steric bulk.

Position 2 :

- Benzylthio (S-Benzyl): Distinct from phenyl () or thiadiazole () groups.

- Spectral Data : Compared to phenyl-substituted analogs (δ 5.62 ppm for CH2Ph in NMR), the benzylthio group may show distinct proton environments (e.g., δ ~2.5–3.5 ppm for SCH2Ph) and IR stretches for C-S bonds (~600–700 cm⁻¹) .

Position 5 :

Comparative Data Table

Q & A

Q. How can researchers leverage structural analogs to improve target selectivity and reduce off-target effects?

- Methodology :

- Crystallography : Co-crystallize analogs with off-target enzymes (e.g., CYP450) to identify problematic substituents .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify >10-fold selectivity windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.